Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate can be synthesized through the reaction of phosphoric acid with an excess of 1,1,1,3,3,3-hexafluoro-2-propanol. This reaction typically involves dehydration and condensation steps to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nucleophiles can yield substituted phosphates, while condensation reactions can produce larger, more complex molecules .
Scientific Research Applications
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate involves its ability to act as a ligand, forming complexes with various molecular targets. Its sterically hindered structure and strong π-accepting properties enable it to interact with nucleophiles and other reactive species, facilitating various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphite: Similar in structure but differs in its reactivity and applications.
Tris(2,2,2-trifluoroethyl) Phosphate: Another fluorinated phosphate ester with different thermal and chemical properties.
Uniqueness
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate is unique due to its combination of high thermal stability, chemical resistance, and reactivity. These properties make it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
IUPAC Name |
tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F18O4P/c10-4(11,12)1(5(13,14)15)29-32(28,30-2(6(16,17)18)7(19,20)21)31-3(8(22,23)24)9(25,26)27/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCATRCPAOPBOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OP(=O)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F18O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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